molecular formula C25H23N3O B129811 2,3-Dihydro-2-oxo 1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-pentanenitrile CAS No. 151695-32-8

2,3-Dihydro-2-oxo 1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-pentanenitrile

Cat. No. B129811
M. Wt: 381.5 g/mol
InChI Key: DCECKCOPXWHCTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-2-oxo 1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-pentanenitrile, commonly known as DPPN, is a chemical compound that has gained significant attention in the field of medicinal chemistry. DPPN is a heterocyclic compound that has a unique structure, which makes it an attractive target for drug design and development.

Mechanism Of Action

The mechanism of action of DPPN is not fully understood. However, studies have suggested that it may act by inhibiting the activity of protein kinase C, which is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. DPPN has also been shown to induce apoptosis in cancer cells, which may be due to its ability to disrupt the mitochondrial membrane potential and activate caspases.

Biochemical And Physiological Effects

DPPN has been shown to possess several biochemical and physiological effects. It has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and colon cancer. DPPN has also been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of novel antibiotics. Additionally, DPPN has been shown to possess antioxidant properties, which may be beneficial in the treatment of several diseases, including cancer and cardiovascular diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of DPPN is its unique structure, which makes it an attractive target for drug design and development. Additionally, DPPN has been shown to possess several biological activities, which make it a potential candidate for the development of novel therapeutics. However, one of the major limitations of DPPN is its low solubility in water, which may limit its use in aqueous environments.

Future Directions

There are several future directions for the study of DPPN. One of the major areas of research is the development of DPPN-based anticancer drugs. Additionally, the development of DPPN-based antibiotics and antifungal agents may also be an area of future research. Further studies are also needed to fully understand the mechanism of action of DPPN and its potential as a therapeutic agent.
Conclusion:
In conclusion, DPPN is a unique chemical compound that has gained significant attention in the field of medicinal chemistry. It possesses several biological activities, including antitumor, antibacterial, and antifungal properties. DPPN has also been shown to inhibit protein kinase C, making it a potential target for the development of anticancer drugs. While there are several advantages to the use of DPPN, its low solubility in water may limit its use in aqueous environments. Further studies are needed to fully understand the potential of DPPN as a therapeutic agent.

Synthesis Methods

DPPN can be synthesized by a multistep process involving the reaction of 2-bromoacetophenone with 4-pyridinemethanol to yield 4-bromomethylacetophenone. This intermediate is then reacted with indole-3-carboxaldehyde to yield the desired product, DPPN. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

DPPN has been extensively studied for its potential as a therapeutic agent. It has been shown to possess a wide range of biological activities, including antitumor, antibacterial, and antifungal properties. DPPN has also been studied for its ability to inhibit protein kinase C, an enzyme that plays a critical role in cell signaling and proliferation. This makes DPPN a potential target for the development of anticancer drugs.

properties

CAS RN

151695-32-8

Product Name

2,3-Dihydro-2-oxo 1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-pentanenitrile

Molecular Formula

C25H23N3O

Molecular Weight

381.5 g/mol

IUPAC Name

5-[2-oxo-1-phenyl-3-(pyridin-4-ylmethyl)indol-3-yl]pentanenitrile

InChI

InChI=1S/C25H23N3O/c26-16-8-2-7-15-25(19-20-13-17-27-18-14-20)22-11-5-6-12-23(22)28(24(25)29)21-9-3-1-4-10-21/h1,3-6,9-14,17-18H,2,7-8,15,19H2

InChI Key

DCECKCOPXWHCTK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)(CCCCC#N)CC4=CC=NC=C4

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)(CCCCC#N)CC4=CC=NC=C4

synonyms

2,3-dihydro-2-oxo 1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-pentanenitrile
2,3-DPIPN

Origin of Product

United States

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